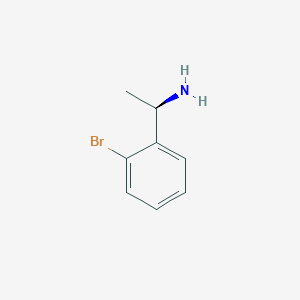

(R)-1-(2-Bromophenyl)ethanamine

Vue d'ensemble

Description

Le 2-Atractylenolide est un composé bioactif dérivé de l'herbe médicinale chinoise traditionnelle Atractylodes macrocephala KoidzCes composés ont été largement étudiés pour leurs propriétés pharmacologiques, notamment leurs activités anti-cancéreuses, anti-inflammatoires, anti-plaquettaires, anti-ostéoporotiques et antibactériennes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 2-Atractylenolide peut être synthétisé par diverses réactions chimiques. Une méthode courante implique l'oxydation de l'atractylenolide-II en atractylenolide-III, suivie d'une déshydratation pour former l'atractylenolide-I . Ce processus implique généralement l'utilisation de modèles d'oxydation mimétiques du cytochrome P450 (CYP450) .

Méthodes de production industrielle : La production industrielle de 2-Atractylenolide implique souvent l'extraction et la purification à partir des rhizomes de Atractylodes macrocephala Koidz. Le processus d'extraction comprend des étapes telles que le séchage, le broyage et l'extraction par solvant, suivies de techniques chromatographiques pour isoler et purifier le composé .

Analyse Des Réactions Chimiques

Types de réactions : Le 2-Atractylenolide subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Réduction : Des agents réducteurs spécifiques peuvent être utilisés pour convertir le 2-Atractylenolide en ses formes réduites.

Substitution : Divers nucléophiles peuvent être utilisés pour substituer les groupes fonctionnels sur le cycle lactone.

Produits principaux : Les produits principaux formés à partir de ces réactions comprennent différents isomères d'atractylenolides, tels que l'atractylenolide-I et l'atractylenolide-III .

4. Applications de la recherche scientifique

Le 2-Atractylenolide a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la chimie des lactones et sa réactivité.

5. Mécanisme d'action

Le mécanisme d'action du 2-Atractylenolide implique de multiples cibles moléculaires et voies :

Activité anti-cancéreuse : Il inhibe la prolifération des cellules cancéreuses en régulant à la baisse l'expression de protéines telles que state3, survivin et cycline D1.

Activité anti-inflammatoire : Il réduit l'expression des cytokines et enzymes inflammatoires, telles que iNOS, TNF-α, IL-6 et IL-1β.

Activité neuroprotectrice : Il module le stress oxydatif et atténue la réponse inflammatoire, protégeant les neurones des dommages.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₈H₁₀BrN

- Molecular Weight : 200.08 g/mol

- CAS Number : 113974-24-6

- Chirality : The compound exists in an R-enantiomeric form, which is crucial for its biological activity and interactions.

Drug Development

(R)-1-(2-Bromophenyl)ethanamine serves as a scaffold for designing new pharmaceuticals due to its ability to interact with various biological targets. Its bromine atom and amine group enhance its potential for creating compounds with specific pharmacological effects. Researchers are investigating its binding affinity to receptors and enzymes, which could lead to the development of novel therapeutic agents.

Case Study: Antidepressants

Studies have explored the potential of this compound derivatives as antidepressants. The compound's ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine, positions it as a candidate for further exploration in treating mood disorders.

Chiral Catalysis

The chiral nature of this compound makes it a suitable candidate for asymmetric catalysis. In this context, it can act as a chiral catalyst to promote reactions that yield specific enantiomers of products, which is vital in synthesizing pharmaceuticals where only one enantiomer is therapeutically active.

Applications in Organic Synthesis

The compound can facilitate various organic reactions, including:

- N-alkylation

- N-acylation

- Mannich reactions

These reactions are essential for constructing complex organic molecules with high stereochemical purity.

Organic Electronics

Due to its functional groups, this compound may be explored in the development of organic electronic materials. Its properties could contribute to the creation of organic semiconductors or polymers with unique electrical characteristics.

Polymer Chemistry

Researchers are investigating the potential use of this compound in synthesizing new polymers that exhibit desirable mechanical and thermal properties. The incorporation of this compound into polymer matrices could lead to innovative materials with applications in coatings, adhesives, and advanced composites.

Biological Target Interactions

Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques such as:

- Surface Plasmon Resonance (SPR)

- Isothermal Titration Calorimetry (ITC)

are employed to assess these interactions quantitatively.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-1-(2-Bromophenyl)ethanamine | Enantiomer of (R)-isomer | Potentially different biological activity |

| 7-Bromo-2,3-dihydro-1H-inden-1-amine | Bicyclic structure | Different pharmacological profile |

| (R)-1-(Thiophen-2-yl)ethanamine | Thiophene ring instead of bromobenzene | Potentially different electronic properties |

The uniqueness of this compound lies in its specific chiral configuration and the presence of the bromine atom, influencing both its chemical reactivity and biological interactions compared to similar compounds.

Mécanisme D'action

The mechanism of action of 2-Atractylenolide involves multiple molecular targets and pathways:

Anti-Cancer Activity: It inhibits the proliferation of cancer cells by downregulating the expression of proteins such as state3, survivin, and cyclin D1.

Anti-Inflammatory Activity: It reduces the expression of inflammatory cytokines and enzymes, such as iNOS, TNF-α, IL-6, and IL-1β.

Neuroprotective Activity: It modulates oxidative stress and attenuates the inflammatory response, protecting neurons from damage.

Comparaison Avec Des Composés Similaires

Le 2-Atractylenolide est souvent comparé à d'autres atractylenolides, tels que l'atractylenolide-I et l'atractylenolide-III.

Atractylenolide-I : Connu pour ses puissantes propriétés anti-inflammatoires et neuroprotectrices.

Atractylenolide-III : Exhibe de fortes activités anti-cancéreuses et est impliqué dans la conversion mutuelle avec l'atractylenolide-II et l'atractylenolide-I.

Ces composés partagent des structures tricycliques similaires, mais diffèrent par leurs activités pharmacologiques spécifiques et leurs cibles moléculaires .

Activité Biologique

(R)-1-(2-Bromophenyl)ethanamine, a chiral compound with the molecular formula CHBrN, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. The compound features a bromine atom on a phenyl ring and an amine group, contributing to its diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Structural Characteristics

- Molecular Formula : CHBrN

- Molecular Weight : 200.08 g/mol

- Chirality : Exists as two enantiomers, with the (R)-enantiomer being the focus of this study.

- Salt Form : Commonly used as hydrochloride for enhanced stability and solubility.

This compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the amine group plays crucial roles in these interactions:

- Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 (CYP) enzymes, which are vital for drug metabolism and synthesis.

- Receptor Binding : It is investigated for its potential as a ligand in receptor binding studies, particularly with G protein-coupled receptors (GPCRs), which are critical in many physiological processes .

Biological Applications

The compound has shown promise in various biological applications:

- Drug Development : Due to its chiral nature, this compound is considered a scaffold for designing new drugs that may exhibit specific pharmacological effects.

- Therapeutic Potential : Research is ongoing to explore its therapeutic effects in conditions such as depression and anxiety disorders, where modulation of neurotransmitter systems is crucial.

Comparative Studies

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| (S)-1-(2-Bromophenyl)ethanamine | 1.00 | Opposite chirality; may exhibit different effects. |

| 7-Bromo-2,3-dihydro-1H-inden-1-amine | 0.93 | Different ring structure; potential unique reactivity. |

| (R)-1-(4-Bromophenyl)ethanamine | 0.98 | Variance in bromine position; different receptor binding. |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity.

Case Studies and Research Findings

Recent studies have focused on the compound's efficacy against various cellular models:

- Cell Viability Studies : In vitro experiments demonstrated that this compound affects cell viability in cancer cell lines, indicating potential anti-cancer properties .

- Molecular Docking Studies : Computational docking studies suggest that the compound binds effectively to specific targets within GPCRs, which may lead to novel therapeutic strategies.

Propriétés

IUPAC Name |

(1R)-1-(2-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAXBVQQKYZELF-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368894 | |

| Record name | (R)-1-(2-Bromophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113974-24-6 | |

| Record name | (R)-1-(2-Bromophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.